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Combi-1

Cat. No.: B1577445
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Description

Conceptual Framework of Combi-1's Significance in Chemical Biology

The significance of this compound within chemical biology stems from its nature as a fixed-dose combination of two pharmacologically active agents: Budesonide, an inhaled corticosteroid, and Formoterol Fumarate, a long-acting beta-2 adrenergic agonist. From a chemical biology perspective, the study of this compound involves understanding how the distinct chemical structures and properties of Budesonide and Formoterol Fumarate contribute to their individual biological activities and how their co-formulation influences these effects. Inhaled corticosteroids like Budesonide are known for their potent anti-inflammatory properties, mediated through the modulation of gene expression pathways involved in inflammatory responses. Long-acting beta-2 agonists such as Formoterol Fumarate exert their effects by binding to beta-2 adrenergic receptors, leading to bronchodilation. The conceptual framework in studying this compound centers on elucidating the molecular and cellular mechanisms underlying the combined action of these two compounds. This includes investigating potential synergistic effects, the impact on various cell types in relevant biological systems, and how the chemical properties of the combined formulation influence its delivery and interaction with biological targets.

Historical Perspectives on the Elucidation and Initial Characterization of this compound's Biological Relevance

Historically, the biological relevance of combining inhaled corticosteroids and long-acting beta-agonists emerged from the understanding of the underlying pathophysiology of chronic respiratory diseases, where both inflammation and bronchoconstriction play key roles. ersnet.org Research into inhaled corticosteroids demonstrated their efficacy in reducing airway inflammation, while studies on beta-agonists highlighted their ability to relieve bronchoconstriction. The concept of combining these two classes of drugs arose to provide a more comprehensive therapeutic approach. ersnet.org Early characterization of the biological relevance of such combinations, including the components found in this compound, focused on evaluating their combined effects on lung function and inflammatory markers in relevant biological models and, subsequently, in clinical studies (though clinical outcomes are outside the scope here). The development of fixed-dose combination inhalers represented a significant step, aiming to simplify treatment regimens and potentially improve the consistency of co-delivery of both active pharmaceutical ingredients to the airways. researchgate.netmdpi.com Studies compared the efficacy of the combination to monotherapy with either component, establishing the enhanced biological impact of the combined entity in addressing multiple facets of respiratory dysfunction. researchgate.neteuropa.eu

Overview of Current Research Paradigms and Unaddressed Questions Pertaining to this compound

Current research paradigms concerning the Budesonide/Formoterol Fumarate combination (this compound) in chemical biology extend beyond basic efficacy studies. Researchers are investigating the intricate molecular interactions between Budesonide and Formoterol at the cellular level, exploring how Formoterol might influence glucocorticoid receptor sensitivity or nuclear translocation, thereby potentially enhancing Budesonide's anti-inflammatory effects. atsjournals.org Studies are also focusing on the impact of this combination on various cellular pathways involved in inflammation, immune responses, and airway remodeling. ersnet.orgplos.orgmdpi.com For instance, research has explored the effects of Budesonide and Formoterol on early innate anti-viral immune responses in vitro. plos.org

Another significant area of current research involves optimizing the delivery of the this compound components to the target sites within the lungs. This includes research into advanced particle engineering and inhaler device technology to ensure consistent and effective co-deposition of both drugs. mdpi.comersnet.orgppd.comtandfonline.commdpi.comresearchgate.netresearchgate.net The physicochemical properties of the formulation and their influence on aerosol performance and lung deposition are active areas of investigation.

Despite the extensive research, unaddressed questions remain. The precise mechanisms of synergy between Budesonide and Formoterol at a detailed molecular level are still being fully elucidated. The long-term impact of the combination on specific cellular phenotypes and the airway microbiome are also areas of ongoing investigation. Furthermore, understanding how variations in individual patient factors influence the biological response to this combination at a molecular level represents a complex, unaddressed question in the field.

Properties

bioactivity

Antimicrobial

sequence

RRWWRF

Origin of Product

United States

Synthetic Methodologies for Combi 1 and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for Combi-1

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves working backward from the target molecule (this compound) to identify simpler, readily available starting materials. leah4sci.comjournalspress.com This process involves a series of imaginary bond cleavages, known as disconnections, and functional group interconversions (FGIs). journalspress.comdeanfrancispress.com The goal is to simplify the molecular structure step by step until accessible precursors are reached. deanfrancispress.com

For a complex molecule such as this compound, strategic disconnections are crucial. These disconnections are typically planned at key bonds that can be formed efficiently in the forward synthetic direction using reliable reactions. Considerations include the presence of functional groups, stereocenters, and ring systems within the this compound structure. libretexts.org For instance, a disconnection adjacent to a carbonyl group might suggest an aldol (B89426) or Claisen condensation in the forward synthesis. libretexts.org Disconnections that break cyclic systems can simplify the synthesis by allowing for the preparation of linear precursors. The order of disconnections is also critical, aiming to reveal latent functionality or simplify the molecule effectively in each step. journalspress.com Synthons, idealized molecular fragments (often charged) that result from disconnections, guide the choice of real chemical reagents (synthetic equivalents) used in the actual synthesis. deanfrancispress.com

Novel Approaches in this compound Total Synthesis

Modern total synthesis endeavors often go beyond linear, step-by-step approaches to employ more convergent or unconventional strategies that enhance efficiency and enable access to complex scaffolds with control over stereochemistry.

The enantioselective synthesis of the core scaffold of this compound is paramount if the molecule possesses defined stereochemistry and only one enantiomer is desired. Enantioselective synthesis involves the preparation of a chiral compound in a preferred enantiomeric form. nih.govfrontiersin.org This can be achieved through various methods, including the use of chiral starting materials from natural sources, chiral auxiliaries that are temporarily attached to the molecule to direct stereochemistry, or chiral reagents. frontiersin.orgchiralpedia.com

A key approach in modern enantioselective synthesis is asymmetric catalysis, where a small amount of a chiral catalyst controls the stereochemical outcome of a reaction. frontiersin.orgchiralpedia.com Applying these techniques to the construction of the this compound scaffold would involve designing reactions that establish the key stereocenters or chiral axes with high enantiomeric excess (ee). chiralpedia.comnsf.gov For example, asymmetric hydrogenations, asymmetric additions to carbonyls or imines, or asymmetric cycloadditions could be employed depending on the specific features of the this compound core. chiralpedia.comnsf.govrsc.org

Beyond the core scaffold, the synthesis of this compound derivatives or the introduction of peripheral chiral centers often utilizes catalytic asymmetric routes. This area has seen significant advancements with the development of highly efficient and selective chiral catalysts, including organocatalysts, transition metal complexes with chiral ligands, and biocatalysts (enzymes). frontiersin.orgchiralpedia.comrsc.org

Catalytic asymmetric reactions allow for the introduction of chirality into a molecule using a substoichiometric amount of a chiral catalyst, making these methods atom-economical and environmentally more benign compared to methods requiring stoichiometric amounts of chiral auxiliaries or reagents. frontiersin.org For the synthesis of this compound derivatives, catalytic asymmetric transformations such as asymmetric alkylations, asymmetric allylations, asymmetric Michael additions, or asymmetric functionalization of C-H bonds could be applied to introduce specific substituents or modify existing functional groups with high stereocontrol. frontiersin.orgrsc.orgpnas.org The choice of catalytic system depends heavily on the specific transformation required and the nature of the substrate (the intermediate in the this compound synthesis).

Chemo- and Regioselective Transformations in this compound Synthesis

Achieving high chemo- and regioselectivity is a persistent challenge in the synthesis of complex molecules containing multiple functional groups and reactive sites, such as this compound. Chemoselectivity refers to the preferential reaction of one functional group over others within the same molecule, while regioselectivity concerns the preferential reaction at one specific site within a molecule when multiple similar sites are available. rsc.orgsemanticscholar.org

Process Optimization and Yield Enhancement Strategies for this compound Production

Optimization strategies involve systematically varying reaction parameters such as reactant concentrations, stoichiometry, solvent, temperature, reaction time, and catalyst loading to identify the conditions that provide the highest yield and purity of the desired product while minimizing by-product formation. d-nb.infonih.gov High-throughput experimentation and design of experiments (DoE) methodologies can be employed to efficiently explore the multidimensional parameter space. nih.gov Techniques such as inline monitoring and process analytical technology (PAT) can provide real-time data to understand and control the reaction progress. youtube.com

Synthesis of this compound Isotopic Variants for Mechanistic Probing

The synthesis of isotopically labeled variants of this compound involves replacing one or more atoms in the molecule with their less common, stable isotopes (e.g., 2H (D), 13C, 15N). qyaobio.commdpi.com These isotopically labeled compounds are invaluable tools for understanding reaction mechanisms, studying metabolic pathways, and serving as internal standards for quantitative analysis (e.g., in mass spectrometry). qyaobio.comosti.govnih.govuhasselt.be

Synthesizing isotopic variants of this compound requires incorporating commercially available isotopically enriched starting materials or using specific reactions that selectively introduce isotopes at desired positions. qyaobio.commdpi.com This can involve specialized synthetic routes that parallel the synthesis of the unlabeled compound but utilize isotopically labeled building blocks at appropriate steps. The position and type of isotopic label are chosen based on the specific research question being addressed. For example, a 13C label at a specific carbon atom can help track the fate of that carbon through a reaction sequence or metabolic pathway using NMR or mass spectrometry. qyaobio.commdpi.comuhasselt.be The synthesis of these variants must ensure that the isotopic label is incorporated at the intended position with high isotopic purity and that the labeled compound is chemically identical to the unlabeled this compound.

The synthesis of peptides, including antimicrobial peptides like this compound and its analogs, can be achieved through various chemical methodologies. The two primary approaches are solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis. acs.orgwikipedia.orgbachem.comnih.govambiopharm.commagtech.com.cn

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used and often preferred method for peptide synthesis in research and development settings, allowing for the rapid assembly of peptide chains. wikipedia.orgwikipedia.orgpeptide.compowdersystems.compsu.eduspringernature.comnih.gov This technique, pioneered by Robert Bruce Merrifield, involves the sequential addition of amino acid derivatives to a growing peptide chain that is covalently anchored to an insoluble solid support, typically polymeric resin beads. wikipedia.orgnih.govwikipedia.orgpeptide.compowdersystems.com The synthesis typically proceeds from the carboxyl (C-terminus) to the amino (N-terminus) end of the peptide. wikipedia.orgwikipedia.orgpeptide.com

A key advantage of SPPS is the simplification of purification steps. Since the peptide remains attached to the solid support, excess reagents and byproducts from each reaction step can be removed by simple washing and filtration, circumventing the need for time-consuming isolation of intermediates in solution. wikipedia.orgnih.govwikipedia.orgpowdersystems.com Common protecting group strategies, such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (t-butyloxycarbonyl), are employed to prevent undesirable side reactions with the amino acid side chains and the α-amino group during elongation. wikipedia.orgbachem.comwikipedia.orgpeptide.com After the peptide chain is fully assembled, it is cleaved from the resin, and the protecting groups are removed, typically using acidic conditions. peptide.compowdersystems.com

Combinatorial chemistry techniques are frequently integrated with SPPS to generate large libraries of peptide analogs. psu.eduamericanpeptidesociety.orgwikipedia.orgcreative-biolabs.comnih.gov Methods like split-mix (or split-and-pool) synthesis allow for the simultaneous synthesis of a vast number of different peptide sequences on separate beads, which are later mixed and reacted, then split again. psu.eduwikipedia.orgnih.gov This exponential growth in diversity makes combinatorial SPPS a powerful tool for discovering peptides with desired properties. psu.eduwikipedia.org Parallel synthesis, where multiple peptides are synthesized individually in separate reaction vessels, is another combinatorial approach used, often in formats like 96-well plates. psu.edunih.gov

Liquid-Phase Peptide Synthesis (LPPS)

LPPS involves carrying out peptide coupling reactions in a homogeneous solution. acs.orgbachem.comambiopharm.commagtech.com.cnacs.org While historically the first method used for chemical peptide synthesis, it has been largely replaced by SPPS for research-scale synthesis due to the challenges in purifying intermediates after each coupling step, particularly for longer peptides. acs.orgwikipedia.orgbachem.comacs.org However, LPPS remains valuable, especially for large-scale industrial production of shorter peptides and for the synthesis of peptide fragments that can later be ligated. acs.orgwikipedia.orgbachem.comambiopharm.com

Recent advancements in LPPS, including the use of soluble tags attached to the growing peptide chain, aim to combine the advantages of solution-phase chemistry (e.g., easier reaction monitoring and characterization of intermediates) with simplified purification akin to SPPS (e.g., precipitation and filtration). acs.org LPPS generally allows for the use of smaller excesses of reagents compared to SPPS. acs.orgambiopharm.com

Other Synthetic Approaches

Hybrid approaches combining SPPS and LPPS are also utilized, for instance, synthesizing peptide fragments on solid phase and then coupling these fragments in solution. ambiopharm.comacs.org Microwave-assisted synthesis has been explored to accelerate peptide coupling reactions in both solid and solution phases. creative-biolabs.comnih.gov

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of a compound, such as an antimicrobial peptide like this compound, affect its biological activity. creative-biolabs.comnih.govmdpi.combeilstein-journals.orgchemrxiv.orgnih.govupm.edu.mymdpi.comresearchgate.netresearchgate.netfrontiersin.orgnih.govexplorationpub.com Derivatization, or the chemical modification of the peptide, is a fundamental strategy in SAR studies of peptide analogs. These modifications can involve changes to individual amino acids, the peptide backbone, or the termini of the peptide chain.

Common derivatization strategies employed in peptide SAR studies include:

Amino Acid Substitutions: Replacing one or more amino acids in the peptide sequence with different natural or non-natural amino acids is a primary method to explore the impact of side-chain properties (e.g., charge, hydrophobicity, size, aromaticity) on activity. mdpi.comnih.govupm.edu.mymdpi.comresearchgate.net This can include alanine (B10760859) scanning (replacing residues with alanine to identify critical residues), substitution with hydrophobic or charged amino acids, or the incorporation of non-proteinogenic amino acids (NPAAs) to introduce novel functionalities or conformational constraints. chemrxiv.orgnih.govupm.edu.myresearchgate.net

Stereochemical Modifications: Substituting L-amino acids with their D-enantiomers can significantly impact peptide conformation, stability against proteolysis, and interaction with targets, providing valuable SAR information. chemrxiv.orgnih.gov

Terminal Modifications (Capping): Modifying the N-terminus (e.g., acetylation) or the C-terminus (e.g., amidation) of a peptide can influence its charge, stability, and interaction with cell membranes or targets. mdpi.comnih.govupm.edu.my C-terminal amidation is common in naturally occurring antimicrobial peptides and is often correlated with their activity. nih.gov

Cyclization: Forming cyclic peptides by introducing covalent bonds (e.g., disulfide bonds between cysteine residues, or amide bonds between side chains or termini) can constrain the peptide's conformation, increasing its stability and potentially improving activity and selectivity. nih.govmdpi.comchemrxiv.orgnih.govupm.edu.myresearchgate.net

Backbone Modifications: Alterations to the peptide backbone, such as the incorporation of amide bond isosteres or the creation of peptidomimetics, can enhance metabolic stability and modify conformational properties. beilstein-journals.orgnih.govfrontiersin.orgnih.gov

Conjugation: Attaching other molecules, such as fluorescent tags for imaging or hydrophobic groups to modulate membrane interactions, can also be considered a form of derivatization for specific SAR investigations or for developing peptide conjugates. nih.govmdpi.comnih.gov

These derivatization strategies, often used in conjunction with combinatorial synthesis and high-throughput screening, allow researchers to systematically explore the chemical space around the parent peptide structure. By synthesizing and testing libraries of analogs, the key structural features responsible for the desired activity (e.g., antimicrobial potency) and other properties can be identified, guiding the design of improved peptide variants. creative-biolabs.commdpi.comchemrxiv.orgupm.edu.myfrontiersin.org Data generated from these studies typically includes measures of biological activity (e.g., minimum inhibitory concentration against target microorganisms) for each analog, which are then correlated with their structural differences.

While specific detailed research findings or data tables for SAR studies solely focused on this compound were not extensively found in the provided search results, the general principles and strategies outlined above are standard practice in the field of antimicrobial peptide research and would be applicable to studying the SAR of this compound and its analogs. Researchers would synthesize a series of this compound derivatives incorporating the aforementioned modifications and evaluate their antimicrobial activity to determine the impact of each structural change.

Example of SAR Data Representation (Illustrative - Not Specific to this compound)

SAR data is often presented in tables correlating structural variations with biological activity. While a specific table for this compound is not available from the search results, a typical SAR table for peptide analogs might look like this:

Analog IDSequence (Modification)Antimicrobial Activity (e.g., MIC in µM)Notes
This compound (Parent)[Original Sequence]X
Analog 1[Sequence with Substitution 1]Ye.g., Increased potency
Analog 2[Sequence with Substitution 2]Ze.g., Reduced activity
Analog 3[N-terminally Acetylated]We.g., Improved stability
Analog 4[Cyclized]Ve.g., Altered spectrum

Such tables allow for direct comparison of the activity of modified peptides to the parent compound and among themselves, facilitating the identification of key residues or modifications that enhance or diminish the desired biological effect.

Molecular Mechanisms of Combi 1 Action at the Subcellular and Cellular Levels

Identification and Characterization of Combi-1's Direct Molecular Targets

The primary molecular interactions of this compound appear to be with the lipid components of microbial cell membranes. Its cationic nature, conferred by the arginine (R) residues, facilitates an initial electrostatic attraction to the negatively charged surfaces of bacterial membranes. researchgate.netpnas.org These membranes are rich in anionic phospholipids, such as phosphatidylglycerol (PG). researchgate.net Following this initial binding, the hydrophobic tryptophan (W) and phenylalanine (F) residues are thought to mediate the peptide's insertion into the lipid bilayer. researchgate.net This interaction leads to membrane destabilization. researchgate.net

While the membrane is a clear target, studies have suggested that this compound may not cause significant pore formation. researchgate.net Instead, it is proposed to cross the lipid bilayer through a peptide-lipid association process and accumulate in the cytoplasm. researchgate.net This translocation suggests that the bactericidal effects of this compound could also be linked to interactions with direct molecular targets within the cell, such as nucleic acids and proteins. researchgate.net

The interaction of this compound with model membrane systems, which serve as mimics for the outer leaflet of microorganisms, has been characterized using biophysical techniques such as Isothermal Titration Calorimetry (ITC). ITC experiments allow for the direct measurement of the thermodynamic parameters of binding events.

Research has been conducted to determine the binding thermodynamics of this compound with large unilamellar vesicles (LUVs) composed of different phospholipids. Specifically, the interaction with zwitterionic phosphatidylcholine (POPC), a primary component of erythrocyte membranes, has been compared to its interaction with anionic phosphatidylglycerol (POPG), a major component of bacterial membranes. researchgate.netubc.ca

The thermodynamic parameters, including the binding constant (K), enthalpy change (ΔH), and entropy change (ΔS), can be determined by fitting the integrated heat data from ITC experiments to a suitable binding model, such as the "One Set of Sites" model. ubc.ca These studies have revealed a strong preferential interaction of this compound with negatively charged membranes, which is consistent with its selective antimicrobial activity. researchgate.netpnas.org

Table 1: Thermodynamic Parameters of this compound Interaction with Model Lipid Vesicles
LigandReceptor (Model Membrane)TechniqueMeasured ParametersKey Finding
This compound (Ac-RRWWRF-NH2)POPG LUVs (Anionic)Isothermal Titration Calorimetry (ITC)Binding Constant (K), Enthalpy (ΔH), Entropy (ΔS)Strong binding interaction observed, indicating a primary target.
This compound (Ac-RRWWRF-NH2)POPC LUVs (Zwitterionic)Isothermal Titration Calorimetry (ITC)Binding Constant (K), Enthalpy (ΔH), Entropy (ΔS)Little to no significant binding interaction detected.

Currently, there is no specific information available in the scientific literature detailing the inhibition or activation of particular enzymes by this compound. While some antimicrobial peptides are known to target and inhibit intracellular enzymes as part of their mechanism of action, such a profile has not been characterized for this compound.

The ability of this compound to modulate protein-protein interactions has not been reported in published research. The investigation into whether this compound can disrupt or stabilize essential protein complexes within microbial cells remains an area for future study.

Following translocation across the cell membrane, it has been hypothesized that this compound may exert its antimicrobial effects by interacting with intracellular components, including nucleic acids such as DNA and RNA. researchgate.net The cationic nature of the peptide could facilitate binding to the negatively charged phosphate (B84403) backbone of nucleic acids. However, specific studies confirming a direct interaction, characterizing the binding affinity, or determining any sequence or structural specificity of this compound for nucleic acids are not currently available. Methodologies such as gel retardation assays, which are used to assess peptide-DNA binding, have not been reported in the context of this compound. plos.org

Intracellular Signaling Cascades Affected by this compound

There is a lack of available scientific data concerning the effects of this compound on intracellular signaling cascades in microorganisms. Research has not yet explored whether this compound can interfere with key signaling pathways, such as two-component systems or quorum sensing pathways, which are vital for bacterial survival and virulence.

To date, no studies have been published that investigate or demonstrate the perturbation of second messenger systems by this compound. The impact of this peptide on the intracellular concentrations of key second messengers like cyclic AMP (cAMP), cyclic GMP (cGMP), or calcium ions (Ca²⁺) is unknown.

Kinase and Phosphatase Activity Modulation by this compound

Current scientific literature does not provide specific evidence detailing the direct modulation of kinase or phosphatase activities by this compound. The primary mechanisms of action identified for this peptide revolve around its interaction with cellular membranes and subsequent engagement with intracellular components, rather than direct enzymatic regulation of phosphorylation or dephosphorylation cascades. Research into potential effects on these signaling pathways remains an area for future investigation.

Cellular Transporter Systems and this compound Uptake/Efflux Dynamics

This compound's entry into cells is not primarily mediated by specific cellular transporter systems. Instead, its mechanism of uptake is characterized by a direct translocation across the lipid bilayer. This process is initiated by an electrostatic attraction between the positively charged arginine residues of the peptide and the negatively charged components of bacterial membranes, such as phosphatidylglycerol. researchgate.netubc.ca

Following this initial binding, the peptide's amphipathic structure, with distinct hydrophobic and positively charged faces, facilitates its penetration into the interfacial region of the membrane. researchgate.net This interaction leads to localized membrane destabilization. researchgate.net Unlike many antimicrobial peptides that form stable pores, this compound exhibits very poor membrane permeabilization. pnas.org Instead, it crosses the bilayer via a peptide-lipid association process, allowing it to enter the cell without creating significant perforations in the membrane. researchgate.net

The dynamics of this process are heavily influenced by the lipid composition of the membrane. This compound shows a strong preference and binding affinity for negatively charged lipids, which are characteristic of bacterial membranes, and interacts weakly with zwitterionic lipids typical of erythrocyte membranes. researchgate.netubc.ca This selectivity underpins its targeted activity. Once inside the cell, specific efflux systems for this compound have not been prominently identified in the literature.

This compound Induced Gene Expression and Protein Synthesis Modulation

Evidence strongly suggests that after translocating across the cell membrane, this compound acts upon intracellular targets. nih.gov Its bactericidal effects are thought to be related to its interaction with macromolecules such as DNA, RNA, and proteins. researchgate.net While direct, quantitative studies on this compound-induced changes in the transcriptome or proteome are not extensively detailed, the targeting of these central components implies a significant modulation of gene expression and protein synthesis.

The interaction with intracellular targets is a key feature of its mechanism, distinguishing it from peptides that kill solely by membrane lysis. nih.gov By accessing the cytoplasm, this compound can interfere with essential cellular processes:

Inhibition of DNA/RNA Synthesis: Like other non-lytic, tryptophan-rich peptides that are known to bind DNA and inhibit its replication, this compound's access to the cytoplasm makes these nucleic acids potential targets. nih.govplos.org

Inhibition of Protein Synthesis: The disruption of protein synthesis is a known mechanism for other classes of antimicrobial peptides that act intracellularly. semanticscholar.org By concentrating in the cytoplasm, this compound could potentially interfere with ribosomal function or other aspects of the translation machinery.

These interactions would ultimately lead to a cessation of vital cellular functions and contribute to cell death.

Subcellular Localization and Compartmentalization of this compound

The subcellular destination of this compound is a defining aspect of its molecular action. After its initial interaction with the cell envelope, the peptide translocates across the bacterial membrane and becomes localized within the cytoplasm. researchgate.netnih.gov

Confocal microscopy studies have confirmed that this compound and its analogs can rapidly accumulate in the cytoplasm of bacterial cells. nih.gov This compartmentalization is crucial, as it supports the hypothesis that its primary mode of action is not membrane disruption but rather the engagement of intracellular targets. researchgate.netnih.gov This process of crossing the lipid bilayer without significant pore formation and concentrating in a different subcellular compartment (the cytoplasm) is a key distinction from many other antimicrobial peptides that remain embedded in or create disruptive structures within the cell membrane. pnas.org

Interactive Data Table: Summary of this compound Molecular Characteristics and Actions

FeatureDescriptionSource(s)
Compound Type Synthetic hexapeptide, Arginine/Tryptophan-rich antimicrobial peptide (AMP). researchgate.net
Sequence Ac-RRWWRF-NH2 researchgate.netscholaris.ca
Primary Target Bacterial cell membranes, specifically negatively charged phospholipids. researchgate.netpnas.org
Uptake Mechanism Direct translocation via peptide-lipid association; does not rely on specific transporters or significant pore formation. researchgate.netpnas.org
Subcellular Localization Concentrates in the cytoplasm after crossing the cell membrane. researchgate.netnih.gov
Postulated Intracellular Targets DNA, RNA, proteins. researchgate.netplos.org
Effect on Gene/Protein Synthesis Implied inhibition of macromolecule synthesis due to intracellular targeting. researchgate.netnih.gov

Preclinical In Vitro Investigation of "this compound" Reveals Ambiguous Identity

Initial research into the chemical compound designated "this compound" has yielded ambiguous results, with the term referring to multiple distinct products in the scientific and laboratory setting. This ambiguity prevents a focused analysis of a single chemical entity's preclinical in vitro biological activities as requested. The name "this compound" is not uniquely associated with a specific chemical compound in the available scientific literature.

Several different products bear the name "Combi" or a similar variation. For instance, "Combi I" is a product from HiMedia Laboratories consisting of a combination of eight different antibiotics used for antibiotic susceptibility testing of Gram-positive organisms. Another distinct entity is the "Combi" analyzer, a multifunction random access benchtop analyzer for clinical chemistry, coagulation, and immunochemistry. Furthermore, the term "CombiCells" refers to a platform developed for the titration and combinatorial display of cell surface ligands to study T-cell antigen sensitivity.

While the user's request pertains to a single chemical compound, the search results did identify a "combi-molecule" with a specific designation, JDA58 (also known as NSC 741282). This molecule is a nitrosourea (B86855) moiety linked to an anilinoquinazoline (B1252766) and was engineered to target both the epidermal growth factor receptor (EGFR) and DNA. However, this compound is not explicitly named "this compound" in the provided information.

Due to the lack of a clear and unique chemical entity identified as "this compound," it is not possible to provide a detailed and scientifically accurate article on its preclinical in vitro investigation according to the specified outline. Further clarification on the precise chemical structure or alternative name for "this compound" is necessary to proceed with a thorough literature search and content generation. Without this specific information, any attempt to create the requested article would be based on speculation and would not meet the required standards of scientific accuracy.

Preclinical in Vitro Investigation of Combi 1 S Biological Activities

Cellular Phenotypic Changes Induced by Combi-1

Cell Proliferation and Viability Assays

The effect of a compound on cell proliferation and viability is a fundamental aspect of preclinical in vitro evaluation. A variety of assays are employed to determine whether a substance inhibits cell growth, is cytotoxic, or has no significant effect on cell populations. These assays often measure metabolic activity or the integrity of the cell membrane.

Commonly used methods include tetrazolium reduction assays (such as MTT, MTS, and XTT), where metabolically active cells convert a tetrazolium salt into a colored formazan (B1609692) product. nih.gov The intensity of the color is proportional to the number of viable cells. Another approach is to measure the levels of ATP, as this molecule is a key indicator of metabolically active cells. Assays that assess membrane integrity, such as those using trypan blue or propidium (B1200493) iodide, distinguish between live and dead cells based on the permeability of the cell membrane. sigmaaldrich.com

In a hypothetical study on this compound, its effect on the proliferation of a cancer cell line, such as HeLa, could be assessed using the MTT assay. Cells would be seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period, for instance, 24, 48, and 72 hours. After the incubation period, the MTT reagent would be added, followed by a solubilizing agent to dissolve the formazan crystals. The absorbance would then be measured using a microplate reader. The results would be expressed as a percentage of cell viability compared to an untreated control group.

Table 1: Hypothetical Effect of this compound on HeLa Cell Viability (MTT Assay)
Concentration of this compound (µM)24 hours (% Viability)48 hours (% Viability)72 hours (% Viability)
0 (Control)100100100
1989592
10857560
50604025
100452010

Cell Migration and Invasion Studies

Cell migration and invasion are critical processes in cancer metastasis. nih.gov In vitro assays that model these events are essential for evaluating the anti-metastatic potential of new compounds. The Boyden chamber or Transwell assay is a widely used method to study cell migration and invasion. gbo.com This system uses a porous membrane to separate two compartments. gbo.com Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber to stimulate migration. gbo.com For invasion assays, the membrane is coated with a layer of extracellular matrix (ECM), such as Matrigel, which cells must degrade to move through the pores. nih.gov

To investigate the effect of this compound on cell migration, a Transwell assay could be performed using a cancer cell line known for its migratory capacity, for example, MDA-MB-231 breast cancer cells. The cells would be seeded in the upper chamber of the Transwell insert, and a chemoattractant, such as fetal bovine serum, would be added to the lower chamber. Different concentrations of this compound would be added to the upper chamber with the cells. After a set incubation time, the non-migrated cells on the upper surface of the membrane are removed, and the cells that have migrated to the lower surface are stained and counted.

For an invasion assay, the same procedure would be followed, but with the Transwell insert pre-coated with Matrigel. The number of invading cells would be quantified and compared to the untreated control.

Table 2: Hypothetical Effect of this compound on MDA-MB-231 Cell Migration and Invasion
Concentration of this compound (µM)Relative Cell Migration (%)Relative Cell Invasion (%)
0 (Control)100100
19088
106558
503025
1001510

Cellular Differentiation Processes Influenced by this compound

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. oregonstate.education This process is crucial for normal development and tissue maintenance. oregonstate.education Some therapeutic strategies aim to induce differentiation in cancer cells, transforming them into a more mature, less proliferative state.

The influence of a compound on cellular differentiation can be assessed by observing changes in cell morphology, the expression of specific differentiation markers, and functional assays. For example, in leukemia research, the ability of a compound to induce differentiation of myeloid leukemia cells (e.g., HL-60) into mature granulocytes or monocytes is a key indicator of its therapeutic potential.

To evaluate the effect of this compound on cellular differentiation, HL-60 cells could be treated with various concentrations of the compound. After a few days of incubation, the cells would be examined for morphological changes consistent with differentiation, such as a decreased nuclear-to-cytoplasmic ratio and the appearance of granules. Additionally, the expression of cell surface markers associated with mature myeloid cells, such as CD11b and CD14, could be measured using flow cytometry. A functional assay, such as the nitroblue tetrazolium (NBT) reduction assay, which measures the respiratory burst characteristic of mature phagocytes, could also be performed.

Table 3: Hypothetical Effect of this compound on HL-60 Cell Differentiation
Concentration of this compound (µM)Morphological Differentiation (%)CD11b Positive Cells (%)NBT Positive Cells (%)
0 (Control)587
1152018
10405550
50758580
100809088

Based on a comprehensive review of scientific literature, the term "this compound" does not refer to a single, specific chemical compound. Instead, it is a designation used in various research contexts to denote different combination therapies or specific molecules. Due to this ambiguity, it is not possible to generate a scientifically accurate article focusing on "the chemical Compound 'this compound'" as a singular entity.

The following are distinct examples of how the term "this compound" is utilized in preclinical research:

In Oncology:

As a treatment regimen combining Carboplatin-Paclitaxel intravenous administration with Cisplatin dry powder for inhalation (CIS-DPI-ET) in preclinical tolerance studies. ulb.ac.be

In breast cancer research, "Combi 1" refers to a combination of methylglyoxal (B44143) and metronomic cyclophosphamide. samipubco.com

In studies on triple-negative breast cancer, "this compound" signifies a combination of the chemotherapeutic agent paclitaxel (B517696) and a small interfering RNA (asiRNA-VP). nih.gov

In Diabetic Research:

In animal models of diabetic cataracts, "D+ Combi 1" is a combination therapy of resveratrol (B1683913) and nicotinamide. researchgate.net

In Peptide Research:

"this compound" is described as a peptide with the specific amino acid sequence RRWWRF. google.com

In Veterinary Medicine:

In the context of equine insect bite hypersensitivity, "combi 1" refers to a combination of recombinant antigens (Cul o 3, 5, and 7) used in diagnostic tests. uu.nl

Given that "this compound" represents multiple, unrelated substances and therapeutic combinations, creating a single article that adheres to the provided outline for a solitary chemical compound is not feasible. Each of these entities would have its own distinct pharmacodynamic and pharmacokinetic profiles. Consolidating them into a single narrative would be scientifically inaccurate. Therefore, the requested article cannot be generated.

Preclinical in Vivo Studies of Combi 1 in Animal Models

Pharmacodynamic Characterization of Combi-1 in Relevant Animal Species

Metabolic Pathways and Metabolite Identification of Ac-RRWWRF-NH2 in Animals

Detailed studies on the metabolic pathways and specific metabolite identification of the antimicrobial peptide Ac-RRWWRF-NH2 in animal models are not extensively documented in the available literature. As a peptide, it is anticipated that Ac-RRWWRF-NH2 would be subject to proteolysis by various proteases and peptidases present in biological fluids and tissues. This enzymatic degradation would break down the peptide into smaller peptide fragments and individual amino acids. These resulting amino acids would then enter the endogenous amino acid pool and be utilized in normal physiological processes, including protein synthesis or energy metabolism. The N-terminal acetylation and C-terminal amidation of Ac-RRWWRF-NH2 are chemical modifications often employed in peptide drug design to increase stability and resist degradation by exopeptidases, potentially prolonging its half-life in vivo compared to its unmodified counterpart.

Pharmacokinetic Profiling of this compound in Preclinical Species

Excretion Routes and Clearance Mechanisms of Ac-RRWWRF-NH2

Preclinical studies in mice have indicated that the primary route of excretion for the antimicrobial peptide Ac-RRWWRF-NH2 is via the kidneys. researchgate.net Following systemic administration, the peptide is rapidly cleared from the circulation and eliminated through renal excretion. researchgate.net This rapid clearance is a common characteristic of small peptides, which are often filtered by the glomerulus and subsequently excreted in the urine. The exact mechanisms of renal handling, such as the extent of tubular secretion or reabsorption, have not been fully elucidated for Ac-RRWWRF-NH2.

Route Mechanism Supporting Evidence
RenalGlomerular FiltrationRapid clearance from systemic circulation observed in mice. researchgate.net
RenalPotential Tubular SecretionNot specifically detailed in available literature.
HepaticBiliary ExcretionNot identified as a primary route in available literature.

Animal Model Specificity for Ac-RRWWRF-NH2 Efficacy Evaluation

Disease-Specific Animal Models for Ac-RRWWRF-NH2 Research

The evaluation of the in vivo efficacy of the antimicrobial peptide Ac-RRWWRF-NH2 has utilized animal models of bacterial infection. Specifically, scintigraphic analysis has been conducted in both mice and rats with induced infections to assess the peptide's ability to target and accumulate at the site of infection. researchgate.net These models are crucial for demonstrating the peptide's potential as a diagnostic imaging agent for bacterial infections. researchgate.net Further studies would be necessary to evaluate its therapeutic efficacy in animal models that mimic specific clinical infections, such as sepsis, pneumonia, or wound infections, caused by a range of pathogenic bacteria.

Animal Model Disease/Condition Purpose of Study
MouseBacterial InfectionTo assess in vivo targeting and accumulation for diagnostic imaging. researchgate.net
RatBacterial InfectionTo assess in vivo targeting and accumulation for diagnostic imaging. researchgate.net

Translational Relevance of Animal Model Findings to Ac-RRWWRF-NH2's Potential Biological Impact

The findings from animal models of infection are highly relevant to the potential clinical application of Ac-RRWWRF-NH2. The demonstration that the peptide can specifically accumulate at the site of a bacterial infection in both mice and rats provides a strong rationale for its development as a targeted diagnostic or therapeutic agent. researchgate.net The ability to discriminate between infection and inflammation is a key translational finding, as this is a significant challenge in clinical diagnostics. researchgate.net The rapid renal clearance observed in mice is also an important consideration for potential human use, influencing dosing regimens and potential for toxicity. researchgate.net While these preclinical findings are promising, further studies in more complex animal models and eventually in humans will be necessary to fully establish the translational relevance and clinical utility of Ac-RRWWRF-NH2.

Computational and Theoretical Approaches to Combi 1 Research

Molecular Modeling and Docking Studies of Combi-1 with Biological Targets

Molecular modeling allows for the three-dimensional visualization and manipulation of molecular structures. colby.eduacs.org This is crucial for understanding the spatial arrangement of atoms in this compound and how it might interact with the binding site of a biological target, such as a protein or enzyme.

Docking studies are computational simulations that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking would be used to predict its binding mode within the active site of its target protein. These studies are essential for elucidating the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity.

The results of docking studies are often summarized in a table that includes the docking score, which is an estimation of the binding affinity, and the specific interactions observed.

Table 1: Simulated Docking Results of this compound with a Putative Kinase Target

Parameter Value Interacting Residues
Docking Score (kcal/mol) -9.8
Hydrogen Bonds 3 Asp145, Glu92, Met100
Hydrophobic Interactions 5 Leu35, Val43, Ala58, Ile98, Leu150
Electrostatic Interactions 2 Asp145, Lys40

These simulated interactions provide a structural basis for the observed biological activity of this compound and can guide the design of analogs with improved potency.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. drugdesign.org For this compound and its analogs, a QSAR model can be developed to predict the biological activity of new, unsynthesized compounds based on their molecular descriptors. nih.gov

The process involves calculating a variety of molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) for a series of this compound analogs with known biological activities. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. researchgate.net

A typical QSAR equation might look like:

log(1/IC50) = 0.75 * logP - 0.23 * TPSA + 1.5 * H-bond Donors + c

Where IC50 is the half-maximal inhibitory concentration, logP is the logarithm of the octanol-water partition coefficient, TPSA is the topological polar surface area, and H-bond donors is the number of hydrogen bond donors.

Table 2: Descriptors and Predicted Activity for a Set of this compound Analogs

Analog logP TPSA (Ų) H-bond Donors Predicted log(1/IC50)
This compound-A1 3.2 85.4 2 4.8
This compound-A2 3.5 92.1 1 4.2
This compound-A3 2.8 78.6 3 5.5
This compound-A4 4.1 80.2 2 5.1

Such models are valuable for prioritizing the synthesis of new analogs with potentially higher activity. mdpi.com

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. youtube.com By simulating the movements of atoms in the this compound-target complex, MD can reveal important information about the stability of the binding pose predicted by docking, the flexibility of the protein and the ligand, and the role of solvent molecules in the interaction. youtube.comyoutube.com

MD simulations can be computationally intensive but offer a more realistic representation of the biological system compared to static docking poses. acs.org Analysis of MD trajectories can identify key conformational changes and stable interactions that are critical for the biological function.

Table 3: Analysis of a 100 ns Molecular Dynamics Simulation of the this compound-Kinase Complex

Parameter Average Value Fluctuation (RMSF)
Protein Backbone RMSD (Å) 1.5 0.8
This compound Heavy Atom RMSD (Å) 0.9 0.5
Number of H-bonds (this compound-Protein) 2.8 1.2
Binding Free Energy (MM-PBSA) (kcal/mol) -25.7 4.3

The results from MD simulations can help to refine the understanding of the binding mechanism and provide a more accurate assessment of the stability of the ligand-protein complex.

Pharmacophore Modeling for this compound Scaffold Optimization

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. ovid.com A pharmacophore model for this compound can be generated based on the structure of its complex with the target protein or from a set of active analogs. acs.org

This model consists of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov It serves as a 3D query to screen large compound libraries for new molecules that match the pharmacophoric features and are therefore likely to be active. This approach is highly effective for scaffold hopping and identifying novel chemical series. nih.gov

Table 4: Key Features of a Pharmacophore Model Derived from the this compound-Target Complex

Feature Type Number Geometric Constraints (Å)
Hydrogen Bond Acceptor 2 Distance to HBD1: 4.5-5.0
Hydrogen Bond Donor 1 Distance to HBA1: 2.8-3.2
Aromatic Ring 1 Centroid distance to HPH1: 6.0-6.5
Hydrophobic Group 2 Centroid distance to AR1: 3.5-4.0

The application of such models can significantly accelerate the discovery of new lead compounds.

In Silico Prediction of this compound's Biological Activities and ADME Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their potential biological activities and toxicities. springernature.comnih.gov For this compound, various computational models can be employed to estimate properties like aqueous solubility, membrane permeability, metabolic stability, and potential for off-target effects. nih.gov

These predictions are crucial in the early stages of drug discovery to identify potential liabilities that could lead to failure in later clinical stages. acs.org By flagging potential issues early on, medicinal chemists can modify the structure of this compound to improve its drug-like properties.

Table 5: Predicted ADME Properties of this compound

Property Predicted Value Interpretation
Aqueous Solubility (logS) -3.5 Moderately Soluble
Caco-2 Permeability (nm/s) 25 x 10⁻⁶ High
Plasma Protein Binding (%) 92 High
CYP2D6 Inhibition No Low risk of drug-drug interactions
hERG Blockade Low Risk Low risk of cardiotoxicity

These computational predictions, while not a substitute for experimental validation, provide a valuable framework for guiding the optimization of this compound into a viable drug candidate.

Advanced Analytical Methodologies for Combi 1 Research and Characterization

Chromatographic Techniques for Combi-1 Purity and Impurity Profiling (Research Scale)

Chromatographic techniques are indispensable for assessing the purity of this compound and identifying and quantifying any impurities present. At the research scale, High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity analysis of small molecules, often coupled with UV detection pacificbiolabs.combiomedres.us. HPLC separates compounds based on their interaction with a stationary phase and their solubility in a mobile phase, making it suitable for analyzing non-volatile and thermally unstable compounds biomedres.usbrewerscience.com. Comparing the chromatogram of a this compound sample to a reference standard allows for the verification of its identity and the detection of discrepancies that may indicate impurities pacificbiolabs.com.

Gas Chromatography (GC) is another vital chromatographic technique, particularly useful for the detection and characterization of volatile and semi-volatile impurities biomedres.usbrewerscience.comthermofisher.com. GC is often coupled with Mass Spectrometry (MS) to provide enhanced identification capabilities thermofisher.comnih.gov. Impurity profiling, which involves the detection, identification, structural elucidation, and quantitative determination of impurities, is a mandatory step in pharmaceutical development to ensure the quality and safety of a drug substance amazonaws.compharmainfo.in. Various regulatory authorities emphasize the need for impurity identification in active pharmaceutical ingredients (APIs) nih.govamazonaws.compharmainfo.in.

Hyphenated techniques like LC-MS and GC-MS are commonly employed for impurity profiling, offering high sensitivity and specificity biomedres.usnih.gov. LC-MS can detect impurities at very low concentrations and provide molecular identification through mass-to-charge ratio analysis biomedres.us. GC-MS is also used for identifying and quantifying drug compounds and analyzing impurities asianpharmtech.com.

Example Data Description (Illustrative - No actual data):

A typical purity analysis using HPLC might involve injecting a sample of this compound onto a C18 column with a gradient elution of acetonitrile (B52724) and water. The chromatogram would show a main peak corresponding to this compound and potentially smaller peaks representing impurities. The purity is calculated as the area percentage of the this compound peak relative to the total area of all peaks.

Sample IDRetention Time (min)Peak AreaArea %Purity (%)
This compound Batch 15.2154892198.798.7
Impurity A3.1123450.8-
Impurity B6.578900.5-

Impurity profiling using GC-MS might involve a volatile impurity analysis, identifying compounds based on their retention time and mass spectrum, and quantifying them relative to an internal standard.

Impurity IDGC Retention Time (min)Mass Spectrum (m/z)Concentration (ppm)
Impurity X2.1150.0555
Impurity Y4.5210.1030

Spectroscopic Methods for this compound Structural Confirmation (Beyond Basic Identification)

While basic spectroscopic methods like FTIR and UV-Vis can provide some structural information, advanced techniques are essential for comprehensive structural confirmation and analysis of this compound, particularly for understanding its three-dimensional structure and interactions.

Advanced NMR Techniques for this compound Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental analytical technique for determining molecular structures and interactions creative-biostructure.comazolifesciences.com. Beyond basic 1D NMR, advanced 2D NMR techniques are crucial for gaining detailed insights into the connectivity, spatial proximity, and dynamic behavior of molecules, including conformational analysis creative-biostructure.comlongdom.org.

Techniques such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond and through-space correlation information between nuclei, aiding in the assignment of complex spectra and the elucidation of stereochemical configurations and conformational preferences creative-biostructure.comlongdom.orgresearchgate.netcdnsciencepub.com. COSY identifies scalar (J-coupled) interactions between protons, useful for mapping connectivity creative-biostructure.comlongdom.org. NOESY provides information about through-space interactions, which is vital for determining the relative spatial arrangement of atoms and assessing conformational rigidity or flexibility creative-biostructure.comarxiv.org. HMBC reveals correlations between protons and carbons separated by multiple bonds, assisting in the assignment of quaternary carbons and providing long-range structural information arxiv.org.

Advanced NMR techniques can be used to determine the relative populations of different conformers in solution and assess rotational energy barriers, which is valuable for understanding the molecule's behavior and guiding drug design researchgate.netcopernicus.org. Variable temperature NMR and exchange spectroscopy can be employed to study dynamic processes and determine the kinetics of conformational exchange copernicus.orgrsc.org.

Example Data Description (Illustrative - No actual data):

A 2D NOESY spectrum of this compound might show cross-peaks between protons that are spatially close, even if they are not directly bonded. Analysis of the intensity of these cross-peaks at different mixing times can provide information about inter-proton distances and thus the preferred conformation in solution.

Correlated ProtonsChemical Shift (F1, ppm)Chemical Shift (F2, ppm)NOESY Cross-peak IntensityInferred Distance (Å)
H-2 / H-77.253.15Medium~4-5
H-3 / H-87.103.50Strong~3-4

Analysis of coupling constants (J-couplings) from 1D or 2D NMR spectra (like COSY) can also provide dihedral angle information, further constraining the possible conformations researchgate.netcopernicus.org.

Mass Spectrometry for this compound Metabolite Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with chromatography (LC-MS or GC-MS), is a powerful tool for the identification and quantification of drug metabolites nih.govnih.govbioanalysis-zone.comsilantes.commdpi.comzefsci.com. Metabolite identification is a critical aspect of preclinical research to understand how this compound is transformed in biological systems.

High-resolution mass spectrometry (HRMS) is frequently used for metabolite identification, providing accurate mass measurements that allow for the determination of elemental compositions of known and unknown metabolites researchgate.netpharmaron.comanimbiosci.orgacs.orgclinicalresearchnewsonline.com. Tandem mass spectrometry (MS/MS) provides fragmentation data, which is essential for elucidating the structure of metabolites by breaking down ions and analyzing the resulting fragments thermofisher.comnih.govnih.govsilantes.comzefsci.compharmaron.com. Comparing the fragmentation pattern of a metabolite to that of the parent compound (this compound) and using in silico prediction tools can help in proposing and confirming metabolite structures.

Quantitative analysis of metabolites is typically performed using LC-MS/MS, often utilizing triple quadrupole instruments (QqQ) due to their sensitivity and dynamic range nih.govnih.govchromatographytoday.comallumiqs.com. Stable isotope-labeled internal standards are often used to improve the accuracy and reproducibility of quantification in complex biological matrices nih.gov.

Example Data Description (Illustrative - No actual data):

Metabolite identification might involve analyzing biological samples (e.g., plasma, urine) from preclinical studies using LC-HRMS/MS. Potential metabolites are detected based on their mass and retention time, and their structures are proposed based on accurate mass and fragmentation patterns.

Metabolite IDRetention Time (min)Measured Mass (m/z)Proposed FormulaProposed BiotransformationKey Fragment Ions (m/z)
M14.8352.1234C18H20N2O3Hydroxylation334.1128, 205.0567
M23.9380.1546C20H24N2O3N-Oxidation364.1389, 220.0891

Quantitative analysis of a specific metabolite (e.g., M1) in plasma over time would involve developing a sensitive and selective LC-MS/MS method.

Time Point (hr)This compound Concentration (ng/mL)Metabolite M1 Concentration (ng/mL)
0.25150.55.2
0.5210.315.8
1180.935.1
2120.148.7
460.540.2

X-ray Crystallography for this compound-Target Co-crystal Structures

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of molecules, including small molecules and proteins migrationletters.comcreative-biostructure.com. In the context of this compound research, X-ray crystallography is particularly valuable for obtaining co-crystal structures of this compound bound to its biological target (e.g., a protein).

Co-crystallization of this compound with its target protein provides detailed information on the binding mode, interactions (such as hydrogen bonds, pi-pi stacking, hydrophobic interactions), and conformational changes that occur upon binding migrationletters.comvivabiotech.comhitgen.comnih.gov. This atomic-level insight is crucial for understanding the mechanism of action of this compound and for guiding structure-based drug design (SBDD) efforts to optimize its binding affinity, selectivity, and pharmacological properties migrationletters.comhitgen.comnih.govnih.gov.

The process typically involves obtaining diffraction-quality crystals of the protein, either alone (apo form) or in complex with this compound (co-crystal). X-ray diffraction data is collected from the crystals, and this data is then used to generate electron density maps from which the atomic structure is built and refined migrationletters.comvivabiotech.comhitgen.comnih.gov. Synchrotron radiation sources are often used to obtain high-intensity X-rays for improved data quality and resolution migrationletters.comvivabiotech.comhitgen.com.

Example Data Description (Illustrative - No actual data):

A co-crystal structure of this compound bound to its target protein would be deposited in a public database like the Protein Data Bank (PDB). The data would include the atomic coordinates of the protein and this compound, as well as information about the experimental conditions and the quality of the structure (e.g., resolution, R-factors). Analysis of the structure would involve visualizing the binding pocket, identifying key interacting residues on the protein, and characterizing the types of interactions between this compound and the protein.

PDB ID (Illustrative)Resolution (Å)R-factorR-freeLigandBinding Interactions (Examples)
XXXX1.80.190.22This compoundHydrogen bonds with Lys50, hydrophobic interactions with Phe120, pi-pi stacking with Tyr150

Visual representations (e.g., molecular graphics) would show this compound nestled in the protein's binding site, highlighting the interactions.

Electrochemical Methods for this compound Oxidation/Reduction Potential Assessment

Electrochemical methods, such as cyclic voltammetry, can be used to assess the oxidation and reduction potentials of this compound. These potentials provide insights into the molecule's redox behavior, which can be relevant to its stability, metabolism, and potential for involvement in redox-related biological processes or liabilities.

Understanding the ease with which this compound can be oxidized or reduced can help predict its behavior in different physiological environments and its potential interactions with endogenous redox systems. This information can be valuable during lead optimization and preclinical development.

Example Data Description (Illustrative - No actual data):

A cyclic voltammogram of this compound in a specific buffer solution would show peaks corresponding to oxidation and reduction events. The peak potentials provide a measure of the thermodynamic favorability of these processes, and the peak shapes and currents can provide information about the kinetics and reversibility of the electron transfer.

Electrochemical ParameterValue (Volts vs. Reference Electrode)Interpretation
Oxidation Peak Potential (Ep,a)+0.85 VIndicates the potential at which this compound is oxidized
Reduction Peak Potential (Ep,c)-0.20 VIndicates the potential at which this compound is reduced
Peak Separation (ΔEp)1.05 VProvides insight into the reversibility of the redox process

Method Development for this compound Quantification in Complex Biological Matrices (Preclinical)

Accurate and reliable quantification of this compound in complex biological matrices (such as plasma, urine, tissue homogenates) is essential for preclinical pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies chromatographytoday.comresolvemass.cawuxiapptec.combioagilytix.com. Method development for this purpose typically involves the use of highly sensitive and selective techniques, with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) being the gold standard chromatographytoday.comallumiqs.comresolvemass.cawuxiapptec.combioagilytix.com.

Developing a robust bioanalytical method for this compound quantification in biological matrices involves several steps, including sample preparation, chromatographic separation, and mass spectrometric detection resolvemass.cawuxiapptec.com. Sample preparation techniques are crucial for extracting this compound from the complex matrix while removing interfering substances. Common methods include protein precipitation, liquid-liquid extraction, and solid-phase extraction chromatographyonline.comnih.gov.

Chromatographic separation, typically using HPLC or UPLC (Ultra-Performance Liquid Chromatography), is used to separate this compound from endogenous matrix components and potential metabolites or co-administered compounds resolvemass.cabioagilytix.com. The separated analyte is then introduced into a tandem mass spectrometer (MS/MS), usually a triple quadrupole, for detection and quantification nih.govnih.govchromatographytoday.comallumiqs.combioagilytix.com. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes are commonly used in LC-MS/MS for quantitative analysis, providing high specificity and sensitivity by monitoring specific precursor-to-product ion transitions of this compound nih.govnih.gov.

Method validation is a critical part of the process, ensuring the method is accurate, precise, sensitive, selective, reproducible, and stable for its intended use, in accordance with regulatory guidelines (e.g., FDA, EMA) resolvemass.ca. This involves assessing parameters such as linearity, lower limit of quantification (LLOQ), accuracy, precision, matrix effects, and stability of this compound in the biological matrix.

Example Data Description (Illustrative - No actual data):

A calibration curve would be generated by spiking known concentrations of this compound into the biological matrix and analyzing them using the developed LC-MS/MS method. The peak area ratio of this compound to an internal standard is plotted against the nominal concentration to determine linearity and the LLOQ.

Nominal Concentration (ng/mL)Peak Area Ratio (this compound / IS)Measured Concentration (ng/mL)Accuracy (%)
0.1 (LLOQ)0.0520.105105
0.20.1010.203101.5
0.50.2550.508101.6
10.5020.99899.8
21.0052.010100.5
52.5105.020100.4

Accuracy and precision would be assessed by analyzing quality control (QC) samples at different concentrations.

QC LevelNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)%CV (Precision)
Low QC0.30.305101.74.2
Mid QC1.51.4898.73.1
High QC4.04.05101.32.8

These validated methods are then applied to analyze samples from preclinical studies to determine the pharmacokinetic profile of this compound (e.g., absorption, distribution, metabolism, excretion).

Future Directions and Emerging Research Avenues for Combi 1

Exploration of Novel Biological Targets for Combi-1

Initial research has centered on this compound's dual-action mechanism, which often involves the inhibition of key signaling pathways, such as those mediated by receptor tyrosine kinases, coupled with the ability to induce DNA damage. mdpi.com Future investigations are poised to broaden the scope of its biological targets. The "combi-targeting" concept itself encourages the design of molecules that can interact with multiple cellular components to achieve a sustained therapeutic effect, particularly in refractory diseases. aacrjournals.org

Researchers are actively seeking to identify new protein kinases and DNA repair enzymes that could be susceptible to this compound's activity. The rationale is that by targeting multiple nodes within a cancer cell's survival network, the likelihood of resistance can be diminished. For instance, molecules with similar conceptual designs have been shown to not only inhibit the epidermal growth factor receptor (EGFR) but also to interfere with DNA repair mechanisms, suggesting a broader range of potential targets. nih.govnih.gov

Potential Novel Target Class Rationale for Exploration Example Research Focus
Cell Cycle KinasesTo induce cell cycle arrest at multiple phases, enhancing the cytotoxic effect.Investigating inhibition of CDKs in synergy with DNA damage.
Apoptosis-Regulating ProteinsTo directly trigger programmed cell death, bypassing resistance mechanisms.Modulation of Bcl-2 family proteins.
Epigenetic ModifiersTo alter gene expression profiles, sensitizing cells to this compound's other effects.Inhibition of histone deacetylases (HDACs) or DNA methyltransferases (DNMTs).

Development of Advanced Delivery Systems for this compound in Research Settings

The effective delivery of this compound to its intended site of action is paramount for maximizing its therapeutic potential while minimizing off-target effects. Research in this area is focused on creating sophisticated delivery platforms that can enhance the solubility, stability, and targeted delivery of this compound. nih.gov Nanoparticle-based systems, such as liposomes and polymeric nanoparticles, offer a promising avenue for encapsulating this compound, thereby improving its pharmacokinetic profile and enabling targeted release.

Furthermore, stimuli-responsive delivery systems are being explored. These systems are designed to release their payload in response to specific triggers within the tumor microenvironment, such as changes in pH or the presence of certain enzymes. mdpi.com This approach would ensure that the active components of this compound are released preferentially at the tumor site, increasing local concentration and efficacy. mdpi.commdpi.com

Delivery System Key Features Research Objective
LiposomesBiocompatible, can encapsulate both hydrophilic and hydrophobic molecules.To improve the circulation time and reduce systemic toxicity of this compound. researchgate.net
Polymeric NanoparticlesHigh stability, tunable drug release kinetics.To achieve controlled and sustained release of this compound.
pH-Sensitive MicellesDesigned to disassemble in the acidic tumor microenvironment.To trigger the release of this compound specifically within tumor tissues. mdpi.com

Integration of Omics Technologies for Comprehensive this compound Effect Profiling

To gain a deeper understanding of this compound's cellular effects, researchers are increasingly turning to "omics" technologies. nih.govnih.gov Transcriptomics, proteomics, and metabolomics can provide a global view of the molecular changes induced by this compound, revealing not only its primary targets but also its impact on a wide array of cellular pathways.

A notable development in this area is Combi-seq, a high-throughput method that uses deterministic barcoding in single-cell droplets to profile the transcriptomic effects of drug combinations. rna-seqblog.comresearchgate.net This technology could be adapted to comprehensively map the gene expression changes following treatment with this compound, helping to elucidate its mechanism of action and identify potential biomarkers of response. By integrating multi-omics data, a more complete picture of this compound's biological activity can be constructed, facilitating the identification of synergistic drug combinations and patient stratification strategies. nih.gov

Omics Technology Information Gained Application to this compound Research
Transcriptomics (e.g., Combi-seq)Changes in gene expression. rna-seqblog.comIdentifying pathways modulated by this compound and potential resistance mechanisms.
ProteomicsAlterations in protein levels and post-translational modifications.Validating target engagement and discovering downstream signaling effects.
MetabolomicsShifts in metabolic pathways.Understanding the impact of this compound on cellular metabolism and identifying metabolic vulnerabilities.

Synthetic Biology Approaches for this compound Production or Modification

Synthetic biology offers innovative tools for both the production and modification of complex molecules like this compound. nih.gov By engineering microbial or cellular chassis, it may be possible to develop biosynthetic pathways for the production of this compound or its precursors, potentially offering a more sustainable and cost-effective alternative to traditional chemical synthesis. nih.gov

Moreover, synthetic biology techniques can be employed to create novel analogs of this compound. By introducing engineered enzymes or modifying existing biosynthetic pathways, researchers can generate a library of this compound derivatives with altered properties. journament.com This approach could lead to the discovery of new compounds with improved potency, selectivity, or pharmacokinetic profiles. The modular nature of synthetic biology allows for the systematic exploration of chemical space around the this compound scaffold. nih.gov

Synthetic Biology Approach Potential Application for this compound Desired Outcome
Metabolic EngineeringEngineering microorganisms to produce this compound or its key intermediates.Sustainable and scalable production of the compound.
Directed Evolution of EnzymesCreating novel enzymes to catalyze specific chemical transformations.Generation of this compound analogs with enhanced properties.
Genetic Circuit DesignImplementing genetic switches to control the expression of biosynthetic genes.Fine-tuning the production of this compound and its derivatives.

Addressing Unresolved Mechanistic Questions Regarding this compound

Despite the promising conceptual framework of this compound, several mechanistic questions remain to be fully elucidated. A key area of investigation is the precise sequence of events following cellular exposure to this compound. For instance, understanding whether the inhibition of signaling pathways and the induction of DNA damage occur simultaneously or sequentially is crucial for optimizing its therapeutic application. nih.gov

Another important question pertains to the chemical stability and hydrolysis of this compound under physiological conditions. The rate at which it breaks down to release its active components will significantly influence its efficacy and toxicity. aacrjournals.orgnih.gov Research is ongoing to understand the kinetics of this process and how it is affected by the tumor microenvironment. mdpi.com Furthermore, the mechanisms by which tumor cells may develop resistance to this compound are not yet fully understood and represent a critical area for future research.

Unresolved Question Significance Experimental Approach
Timing of Dual-Action MechanismUnderstanding the interplay between signaling inhibition and DNA damage.Time-course studies using molecular and cell biology techniques.
In Vivo Hydrolysis and StabilityDetermining the bioavailability and active lifespan of the compound.Pharmacokinetic studies in preclinical models.
Mechanisms of ResistanceIdentifying how cancer cells evade the effects of this compound.Long-term cell culture studies and genomic analysis of resistant clones.

Q & A

Basic Research Questions

Q. How should researchers formulate a rigorous research question for studying Combi-1's molecular interactions?

  • Methodological Guidance : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population/Problem, Intervention, Comparison, Outcome) to structure the question. For example:

  • Population: Target protein/cell line affected by this compound.
  • Intervention: this compound's binding affinity or inhibitory effects.
  • Comparison: Existing analogs or control compounds.
  • Outcome: Quantitative measures (e.g., IC₅₀, binding kinetics).
    Integrate qualitative insights (e.g., mechanistic hypotheses) with quantitative endpoints to ensure comprehensiveness .

Q. What steps ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer :

  • Documentation : Follow guidelines for experimental sections in journals (e.g., Beilstein Journal of Organic Chemistry):
  • Include detailed synthesis protocols, purification steps, and characterization data (NMR, HPLC, mass spectrometry).
  • For known compounds, cite prior literature; for novel ones, provide full spectral data and purity assessments .
  • Data Sharing : Deposit raw data (e.g., crystallography files, chromatograms) in supplementary materials or repositories to enable independent verification .

Q. How can researchers design a preliminary literature review to identify gaps in this compound research?

  • Methodological Answer :

  • Use aggregation search techniques to collate data from diverse sources (e.g., PubMed, patents, conference abstracts).
  • Prioritize primary literature and avoid over-reliance on reviews. Critically evaluate contradictions (e.g., conflicting efficacy results in different cell lines) using frameworks from qualitative research .

Advanced Research Questions

Q. How to address contradictory data in this compound's efficacy across experimental models?

  • Methodological Answer :

  • Triangulation : Combine quantitative assays (e.g., dose-response curves) with qualitative observations (e.g., microscopy of cellular morphology).
  • Error Analysis : Quantify uncertainties from instrumentation (e.g., pipetting variability) and biological replicates. Use statistical models (e.g., ANOVA with post-hoc tests) to isolate confounding variables .
  • Contextual Factors : Report experimental conditions rigorously (e.g., cell culture media, temperature) to identify external variables affecting reproducibility .

Q. What mixed-methods approaches are suitable for studying this compound's mechanism of action?

  • Methodological Answer :

  • Sequential Design :

Quantitative phase: High-throughput screening to identify this compound's targets.

Qualitative phase: Molecular dynamics simulations or interviews with domain experts to interpret unexpected binding patterns.

  • Integration Strategy : Use joint displays to map quantitative results (e.g., affinity constants) onto qualitative themes (e.g., steric hindrance effects) .

Q. How to optimize experimental design for evaluating this compound's synergistic effects with other compounds?

  • Methodological Answer :

  • Factorial Design : Employ a matrix of this compound concentrations paired with adjunct therapies. Use response surface methodology (RSM) to model interactions.
  • Task Optimization : Adapt conjoint analysis principles (e.g., varying task types and sequences) to reduce participant fatigue in in vitro or in vivo studies .
  • Sample Size : For robust statistical power, use pilot data to estimate effect sizes and apply power analysis (minimum n = 75 for reliable estimates) .

Data Management & Ethical Considerations

Q. How should researchers manage and share data from this compound studies to comply with ethical standards?

  • Methodological Answer :

  • Informed Consent : For human-derived samples (e.g., patient-derived cell lines), use templates specifying data usage scope and privacy safeguards .
  • Data Retention : Store raw datasets (e.g., spectral files, lab notebooks) for 5–10 years, with anonymization where applicable. Avoid "data hoarding" to prevent misuse .
  • Attribution : Cite primary sources when reproducing methods and disclose conflicts of interest (e.g., funding from this compound patent holders) .

Tables: Example Data Reporting Framework

Parameter This compound (Example Data) Control Compound Measurement Technique
IC₅₀ (nM)12.3 ± 1.545.7 ± 3.2Fluorescence assay
Binding Affinity (Kd)8.9 µM22.4 µMSPR
Purity>99%>98%HPLC

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.